3-(1-Methylpiperidin-3-YL)phenol
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Overview
Description
3-(1-Methylpiperidin-3-YL)phenol is a chemical compound that belongs to the class of phenolic compounds. It consists of a phenol group attached to a piperidine ring, which is further substituted with a methyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylpiperidin-3-YL)phenol typically involves the reaction of 3-hydroxybenzaldehyde with 1-methylpiperidine in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours. The product is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can enhance the yield and purity of the compound while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylpiperidin-3-YL)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in various substituted phenols .
Scientific Research Applications
3-(1-Methylpiperidin-3-YL)phenol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-(1-Methylpiperidin-3-YL)phenol involves its interaction with specific molecular targets and pathways. The phenol group can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity towards certain targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(1-Piperidinylmethyl)phenol: Similar structure but lacks the methyl group on the piperidine ring.
3-(1-Piperidylmethyl)phenol: Another similar compound with slight structural variations.
Uniqueness
3-(1-Methylpiperidin-3-YL)phenol is unique due to the presence of the methyl group on the piperidine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H17NO |
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Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-(1-methylpiperidin-3-yl)phenol |
InChI |
InChI=1S/C12H17NO/c1-13-7-3-5-11(9-13)10-4-2-6-12(14)8-10/h2,4,6,8,11,14H,3,5,7,9H2,1H3 |
InChI Key |
DKJJTEBJFLYIIS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)C2=CC(=CC=C2)O |
Origin of Product |
United States |
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